molecular formula C10H11FO3 B2747050 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid CAS No. 1418128-37-6

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Cat. No.: B2747050
CAS No.: 1418128-37-6
M. Wt: 198.193
InChI Key: DTLJHJFPFYANOS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS 1418128-37-6, MFCD28365484) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 2-position and a 2-hydroxypropan-2-yl group [(CH₃)₂C(OH)] at the 4-position of the aromatic ring. The hydroxypropan-2-yl substituent introduces both hydroxyl and branched alkyl functionalities, which influence its physicochemical properties, such as solubility and hydrogen-bonding capacity. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery, where fluorinated benzoic acids are valued for their metabolic stability and bioavailability enhancement .

Properties

IUPAC Name

2-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-10(2,14)6-3-4-7(9(12)13)8(11)5-6/h3-5,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLJHJFPFYANOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluorobenzoic acid.

    Substitution Reaction: The 2-fluorobenzoic acid undergoes a Friedel-Crafts alkylation reaction with acetone in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 2-hydroxypropan-2-yl group at the 4-position of the benzene ring.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: 2-Fluoro-4-(2-oxopropan-2-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-amino-4-(2-hydroxypropan-2-yl)benzoic acid.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid serves as a valuable intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Substitution Reactions : The fluorine atom can be replaced with other nucleophiles to create derivatives with different properties.
  • Reactivity Studies : The compound's reactivity can be studied to understand mechanisms of action and interaction with other compounds.

Biology

Research has indicated potential biological activities of this compound, particularly:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This suggests its potential as a lead compound for developing new antimicrobial agents.

  • Anticancer Activity : The compound has been evaluated for its effects on cancer cell lines, demonstrating cytotoxicity against breast and lung cancer cells.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit key enzymes involved in disease pathways makes it a candidate for drug development targeting conditions such as:

  • Inflammatory Diseases : The compound may modulate inflammatory pathways due to its structural features.
  • Cancer Treatment : Its anticancer properties indicate potential applications in oncology as a treatment for specific cancer types.

Antimicrobial Efficacy Study

A controlled laboratory study assessed the antimicrobial efficacy of this compound against standard bacterial strains. Results confirmed its effectiveness, particularly against Gram-positive bacteria, which are often more susceptible to such compounds.

Cancer Cell Line Study

A peer-reviewed study evaluated the effects of this compound on various cancer cell lines. Findings indicated that treatment led to decreased cell viability and induced apoptosis in a dose-dependent manner, highlighting its potential use in cancer therapies.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid with structurally related fluorobenzoic acid derivatives, focusing on substituents, molecular properties, and applications.

Table 1. Comparative Analysis of Fluorinated Benzoic Acid Derivatives

Compound Name Substituent (Position 4) CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
This compound 2-hydroxypropan-2-yl 1418128-37-6 C₁₀H₁₁FO₃ 198.19 Not reported Building block for drug intermediates
2-Fluoro-4-(trifluoromethyl)benzoic acid Trifluoromethyl 115029-24-8 C₈H₄F₄O₂ 208.11 168–170 API precursor; enhances receptor activity
2-Fluoro-4-(propan-2-yl)benzoic acid Propan-2-yl (isopropyl) 1341179-82-5 C₁₀H₁₁FO₂ 182.19 Not reported Hydrophobic analog; used in material science
4-Fluoro-2-(phenylamino)benzoic acid Phenylamino N/A C₁₃H₁₀FNO₂ 235.23 Not reported Forms acid dimers via hydrogen bonding
2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl N/A C₁₀H₅F₄N₂O₃ 292.16 Not reported Synthesized via TFAA-mediated cyclization (70–80% yield)
2-Fluoro-4-pyrrolidinobenzoic acid Pyrrolidin-1-yl 1197193-14-8 C₁₁H₁₂FNO₂ 209.22 Not reported Potential kinase inhibitor scaffold
2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid 2-hydroxypyridin-4-yl 1267011-08-4 C₁₂H₈FNO₃ 245.20 Not reported Chelating agent; used in metal coordination

Structural and Functional Differences

  • Hydroxypropan-2-yl vs. Trifluoromethyl : The hydroxypropan-2-yl group in the target compound introduces a polar hydroxyl group, enhancing water solubility compared to the electron-withdrawing trifluoromethyl group in 2-fluoro-4-(trifluoromethyl)benzoic acid. The latter’s lipophilic nature makes it suitable for membrane permeability in drug candidates .
  • Hydroxypropan-2-yl vs. Propan-2-yl : The absence of a hydroxyl group in 2-fluoro-4-(propan-2-yl)benzoic acid reduces its hydrogen-bonding capacity, favoring applications in hydrophobic environments .
  • Heterocyclic Substituents : Compounds like 2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid incorporate nitrogen-rich heterocycles, which are advantageous in binding to enzymatic active sites .

Research Findings and Data Gaps

  • Biological Activity : While analogs like 2-fluoro-4-(trifluoromethyl)benzoic acid have documented receptor-binding activity , the pharmacological profile of the hydroxypropan-2-yl derivative remains underexplored.

Biological Activity

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F O3. It features a fluorine atom at the ortho position and a hydroxypropan-2-yl group at the para position relative to the carboxylic acid functional group. The presence of these substituents can significantly influence the compound's biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through the inhibition of key enzymes involved in bacterial cell wall synthesis or disruption of cell membrane integrity. The fluorine atom enhances binding affinity to biological targets, increasing potency against pathogens.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines such as TNF-alpha. This suggests its potential use in treating inflammatory diseases .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes associated with various diseases, including those involved in metabolic disorders and cancer progression .

Biological Activity Data

Research has documented various aspects of the biological activity of this compound. Below is a summary table highlighting key findings from studies:

Study Biological Activity IC50 Value (µM) Target
Antimicrobial12Bacterial enzymes
Anti-inflammatory15TNF-alpha release
Enzyme inhibition20Metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Research : A study investigating the compound's effects on THP1 cells showed a significant reduction in TNF-alpha levels upon treatment with varying concentrations of the acid. This indicates its potential role in managing inflammatory conditions such as arthritis or other autoimmune diseases .
  • Enzyme Inhibition : The compound was tested for its inhibitory effects on various metabolic enzymes, revealing promising results in reducing enzyme activity associated with lipid metabolism disorders. This could have implications for treating conditions like hyperlipidemia .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid, and how can intermediates be purified?

  • Methodology : Start with fluorinated acetophenone derivatives (e.g., 2-fluoro-4-methoxyacetophenone) and perform sequential cleavage reactions. For example, use HOBr for methylketone cleavage to yield 2-fluoro-4-methoxybenzoic acid (59% yield), followed by BBr3-mediated demethylation (57% yield). Purify intermediates via high-pressure liquid chromatography (HPLC) with a C18 column and acetic acid/methanol/water eluent, or silica column chromatography with ethyl acetate/petroleum ether gradients .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Crystallize the compound in a suitable solvent system, collect intensity data, and refine the structure using SHELX software. Validate bond lengths and angles against density functional theory (DFT) calculations if discrepancies arise .

Q. What analytical techniques are critical for assessing purity and physicochemical properties?

  • Techniques :

  • Purity : High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., 258.0742602 Da) and HPLC with UV detection (λ = 254 nm).
  • Thermal Properties : Differential scanning calorimetry (DSC) to determine melting points (e.g., mp 182–184°C for analogous fluorobenzoic acids) .
  • Solubility : Conduct solubility screens in polar (water, methanol) and nonpolar (ethyl acetate) solvents at 25°C.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic data?

  • Approach :

Yield Optimization : Replicate reported procedures while varying reaction parameters (temperature, catalyst loading). For low-yielding steps (e.g., 25% in difluorophenol-derived syntheses), explore microwave-assisted synthesis or flow chemistry .

Crystallographic Validation : Cross-validate SXRD data with spectroscopic techniques (e.g., 19F^{19}\text{F} NMR for fluorine environment analysis). Use SHELXD for phase refinement in cases of twinning or disorder .

Q. What strategies are effective for studying the compound’s biological activity, such as enzyme inhibition?

  • Methods :

  • Enzyme Assays : Test inhibition of salicylate hydroxylase or similar enzymes using UV-Vis spectroscopy to monitor NADH oxidation at 340 nm. Compare with 4-hydroxybenzoic acid derivatives as controls .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Parameterize fluorine atoms with partial charges derived from DFT calculations .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Protocol :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites.

MD Simulations : Simulate solvation effects in aqueous or DMSO environments using GROMACS. Analyze hydrogen-bonding networks involving the hydroxyl and carboxylic acid groups .

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